REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:14]=[C:13]([CH2:15][CH2:16][CH3:17])[CH:12]=[CH:11][C:3]=1[C:4](N(CC)CC)=[O:5].C([Li])(CC)C.CN([CH:26]=[O:27])C.C1C[O:31]CC1>>[Cl:1][C:2]1[CH:14]=[C:13]([CH2:15][CH2:16][CH3:17])[CH:12]=[C:11]2[C:3]=1[C:4](=[O:5])[O:31][CH:26]2[OH:27]
|
Name
|
2-chloro-N,N-diethyl-4-propylbenzamide
|
Quantity
|
1.82 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)N(CC)CC)C=CC(=C1)CCC
|
Name
|
N,N,N′N′-tetramethylethylenediamine
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
7.6 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at −78° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at −78° C. for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
was quenched with 1N HCl (10 mL)
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
STIRRING
|
Details
|
stirred at 100° C. for 18 h
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
ADDITION
|
Details
|
was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a solid
|
Type
|
CUSTOM
|
Details
|
This material was purified by acid-base extraction
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in 1:1 hexane/EtOAc
|
Type
|
EXTRACTION
|
Details
|
extracted twice with sat'd aq NaHCO3/
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The EtOAc extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C2C(OC(C12)=O)O)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.66 g | |
YIELD: PERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |